

An In-Depth Technical Guide to 2-(Pyrrolidin-3-YL)propan-2-OL

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Compound of Interest

Compound Name: 2-(Pyrrolidin-3-YL)propan-2-OL

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(Pyrrolidin-3-YL)propan-2-OL**, a heterocyclic alcohol of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in published literature, this document combines established information with scientifically grounded extrapolations for synthesis and potential biological relevance. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the pyrrolidinyl propanol scaffold.

Chemical and Physical Properties

A summary of the known and computed chemical properties of **2-(Pyrrolidin-3-YL)propan-2-OL** is presented in Table 1. It is important to note that experimental data for several key physical properties, such as melting point, boiling point, and solubility, are not readily available in the public domain. The provided information is based on data from chemical suppliers and computational predictions.

Table 1: Chemical and Physical Properties of **2-(Pyrrolidin-3-YL)propan-2-OL**

Property	Value	Source
IUPAC Name	2-(Pyrrolidin-3-yl)propan-2-ol	PubChem[1]
Synonyms	2-(3-Pyrrolidiny)-2-propanol, α,α -Dimethyl-3-pyrrolidinemethanol	PubChem[1], CLEARSYNTH[2]
CAS Number	351369-41-0	CLEARSYNTH[2]
Molecular Formula	C ₇ H ₁₅ NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem[1]
Physical State	Not specified (likely a liquid or low-melting solid at room temperature)	General chemical knowledge
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
XLogP3-AA	0.1	
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(Pyrrolidin-3-YL)propan-2-OL** is not currently available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organometallic reactions. A common method for the formation of tertiary alcohols is the Grignard reaction, where a Grignard reagent reacts with a suitable ketone or ester.

Proposed Synthetic Workflow

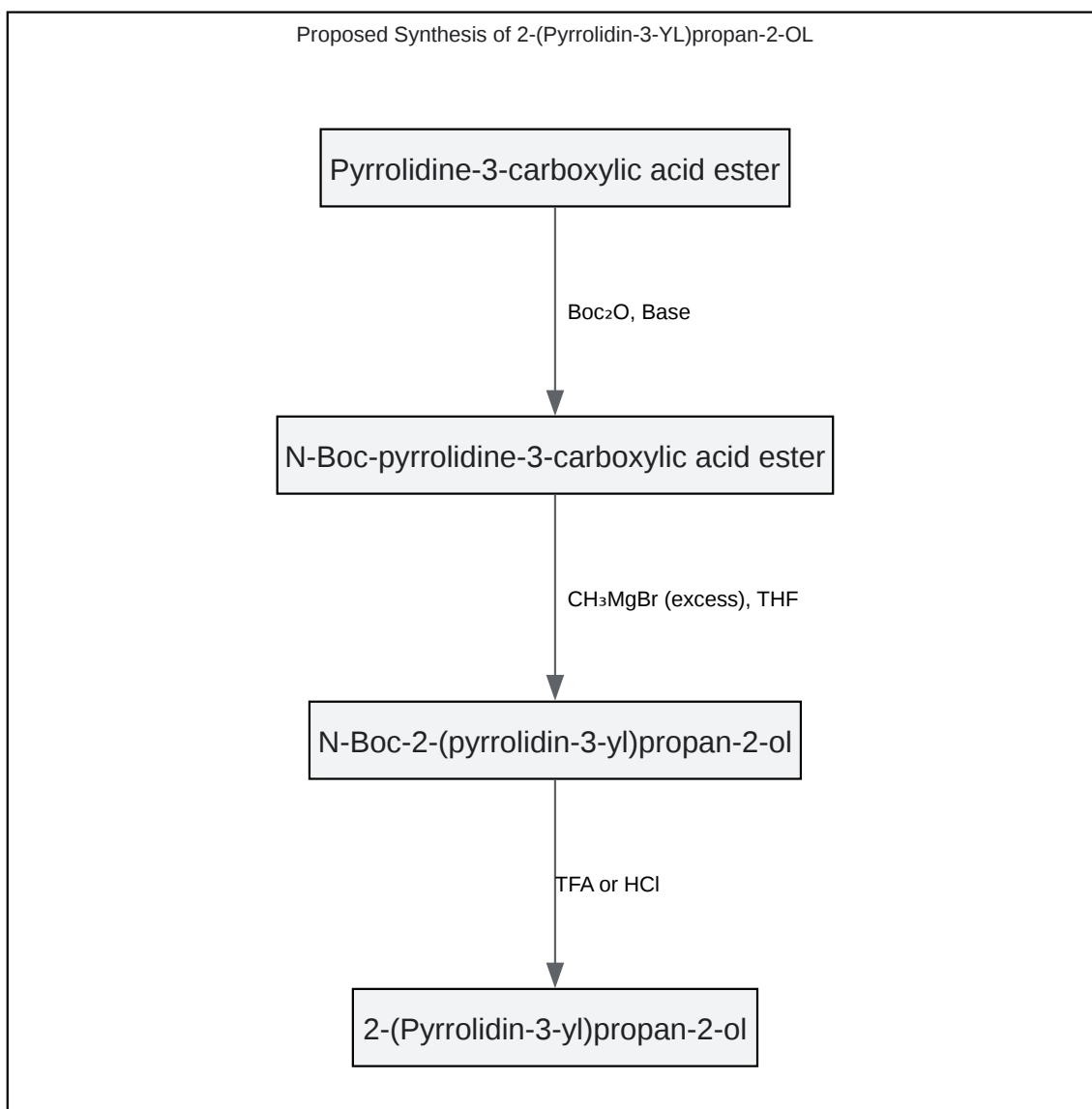
A potential two-step synthesis could involve the protection of the pyrrolidine nitrogen, followed by the addition of a methyl Grignard reagent to a suitable ester precursor.

Step 1: N-Protection of a Pyrrolidine-3-carboxylic acid ester. To prevent the acidic N-H proton from quenching the Grignard reagent, the pyrrolidine nitrogen must first be protected. A common protecting group for secondary amines is the tert-butyloxycarbonyl (Boc) group.

Step 2: Grignard Reaction. The N-Boc protected pyrrolidine-3-carboxylic acid ester can then be reacted with an excess of methylmagnesium bromide (CH_3MgBr) to form the tertiary alcohol. The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Step 3: Deprotection (Optional). If the final product with a free secondary amine is desired, the Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Below is a DOT script for a Graphviz diagram illustrating this proposed synthetic workflow.



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Figure 1: Proposed synthetic workflow for 2-(Pyrrolidin-3-YL)propan-2-OL.

Analytical Characterization (Predicted)

While experimental spectra for **2-(Pyrrolidin-3-YL)propan-2-OL** are not available, the expected features in ^1H NMR, ^{13}C NMR, and Mass Spectrometry can be predicted based on its structure.

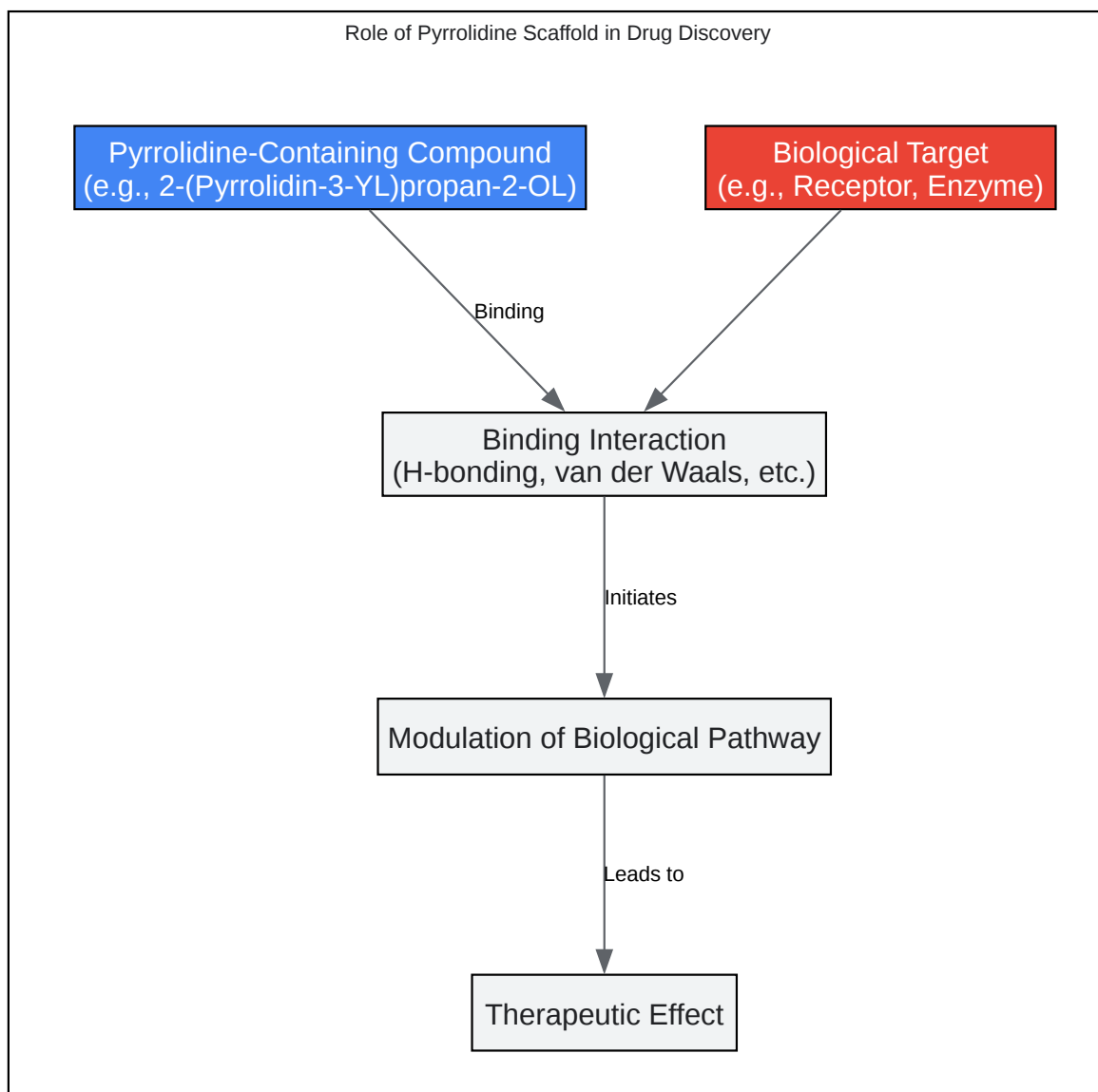
- ^1H NMR: The spectrum would be expected to show signals for the two equivalent methyl groups as a singlet, multiplets for the protons on the pyrrolidine ring, and broad singlets for the -OH and -NH protons, which are exchangeable with D_2O .
- ^{13}C NMR: The spectrum should display distinct signals for the quaternary carbon of the propan-2-ol group, the two equivalent methyl carbons, and the carbons of the pyrrolidine ring.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at $m/z = 129$. Key fragmentation patterns would likely involve the loss of a methyl group ($m/z = 114$) and the loss of water ($m/z = 111$).

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with **2-(Pyrrolidin-3-YL)propan-2-OL**. However, the pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.

The pyrrolidine ring's prevalence in medicinal chemistry stems from its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of a compound to its target protein.

The general significance of the pyrrolidine scaffold in drug discovery is illustrated in the following diagram.



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Figure 2: General role of pyrrolidine-containing compounds in biological systems.

Safety and Handling

According to available Safety Data Sheet (SDS) information for **2-(Pyrrolidin-3-YL)propan-2-OL** and its hydrochloride salt, the compound is associated with the following hazards^{[1][3]}:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(Pyrrolidin-3-YL)propan-2-OL is a chemical entity with potential for application in drug discovery, largely owing to its pyrrolidine moiety. This guide has consolidated the limited available information on its chemical properties and has proposed a viable synthetic route. The absence of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential pharmacological activities.

Researchers are encouraged to use this guide as a starting point for their investigations into this and related molecules.

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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Pyrrolidin-3-YL)propan-2-OL]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315711#2-pyrrolidin-3-yl-propan-2-ol-chemical-properties]

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